An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluoro-4-(p-tolyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluoro-4-(p-tolyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluoro-4-(p-tolyl)pyridine (CAS RN: 2749758-85-6) is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its physicochemical properties is a prerequisite for its application, particularly in drug discovery where these parameters govern a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive analysis of the key physicochemical properties of this compound. In the absence of extensive, publicly available experimental data, this document focuses on high-quality predicted data and outlines the authoritative, field-proven experimental protocols required for their empirical validation. This dual approach of prediction and procedural guidance is designed to equip researchers with the necessary tools to effectively characterize this and similar novel compounds.
Molecular Structure and Identification
A precise understanding of a molecule's structure is the foundation for evaluating its properties. The structure of 2-Chloro-5-fluoro-4-(p-tolyl)pyridine incorporates a pyridine core, a scaffold prevalent in numerous FDA-approved drugs due to its ability to engage in various biological interactions.[1] The substituents—a chloro group, a fluoro group, and a p-tolyl group—each critically influence the molecule's electronic distribution, sterics, and overall physicochemical nature.
Caption: 2D Structure of 2-Chloro-5-fluoro-4-(p-tolyl)pyridine.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 2749758-85-6 | BLDpharm[2] |
| Molecular Formula | C₁₂H₉ClFN | (Calculated) |
| Molecular Weight | 221.66 g/mol | (Calculated) |
| SMILES | CC1=CC=C(C2=CC(Cl)=NC=C2F)C=C1 | BLDpharm[2] |
Predicted Physicochemical Properties
Computational tools provide invaluable, high-throughput estimations of physicochemical properties, guiding experimental design and resource allocation.[3][4] The properties in Table 2 were predicted using established algorithms and provide a baseline profile for 2-Chloro-5-fluoro-4-(p-tolyl)pyridine.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Development |
|---|---|---|
| logP (Lipophilicity) | 4.15 | Governs membrane permeability, protein binding, and solubility. |
| Aqueous Solubility (logS) | -4.43 | Impacts dissolution, absorption, and formulation options. |
| pKa (Basicity) | 1.25 | Affects ionization state, solubility, and receptor interactions. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Influences membrane transport and blood-brain barrier penetration. |
Predictions were generated using publicly available algorithms such as those found on open-source cheminformatics platforms. These values require experimental validation.
Core Physicochemical Properties & Experimental Validation
While predictions are useful, empirical determination is the gold standard. The following sections detail the importance of each core property and provide standardized protocols for their measurement.
Melting Point (MP)
Scientific Importance: The melting point is a fundamental indicator of a compound's purity and lattice energy. For drug development, a sharp melting point suggests high purity. The thermal stability indicated by the melting point is also critical for formulation processes like milling and tablet compression.
Predicted State: Based on related structures like 2-Chloro-5-(trifluoromethyl)pyridine (MP: 32-34 °C), this compound is predicted to be a solid at room temperature.[5][6]
Experimental Protocol: Capillary Melting Point Determination
This method provides a precise determination of the melting range of a powdered substance.
Caption: Workflow for Melting Point Determination.
-
Sample Preparation: The compound is finely powdered and packed into a capillary tube.
-
Instrument Setup: The capillary is placed in a calibrated melting point apparatus.
-
Heating: The temperature is ramped, initially quickly and then slowly (e.g., 1°C/minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to collapse (onset point) and the temperature at which it is completely molten (clear point) are recorded as the melting range.
Trustworthiness & Rationale: A narrow melting range (e.g., < 2°C) is indicative of a high-purity compound. The slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.
Aqueous Solubility
Scientific Importance: Aqueous solubility is a master variable in drug development, directly influencing a drug's dissolution rate in the gastrointestinal tract and, consequently, its absorption and bioavailability. Poor solubility is a primary reason for drug candidate failure.[7]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method remains the definitive standard for determining the equilibrium (thermodynamic) solubility of a compound.[8][9]
-
Preparation: Add an excess amount of the solid compound to vials containing buffers of physiological relevance (e.g., pH 1.2, 4.5, 6.8) to ensure undissolved solid remains.[10]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 37°C for oral drug candidates) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Remove the vials and allow them to stand. To separate the saturated supernatant from the excess solid, centrifuge the samples.
-
Sampling & Quantification: Carefully withdraw an aliquot of the clear supernatant. Filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF).
-
Analysis: Quantify the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS, against a calibration curve.[11]
Expertise & Rationale:
-
Why use excess solid? This ensures that the resulting solution is truly saturated, which is the definition of equilibrium solubility.
-
Why 24-72 hours? Many complex organic molecules, especially those that may exist in different polymorphic forms, require extended periods to reach true thermodynamic equilibrium.[10]
-
Why centrifugation and filtration? Both steps are critical to remove all particulate matter, ensuring that the analyzed concentration reflects only the dissolved compound.
Lipophilicity (logP)
Scientific Importance: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's distribution between an oily (n-octanol) and an aqueous phase. It is a key predictor of a drug's ability to cross biological membranes (absorption), its binding to plasma proteins (distribution), and its potential for metabolic clearance.
Experimental Protocol: RP-HPLC Method for logP Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable indirect method for estimating logP.[12][13] It correlates a compound's retention time on a hydrophobic stationary phase with its lipophilicity.
Caption: RP-HPLC Workflow for logP Estimation.
-
Calibration: A series of standard compounds with well-documented logP values are injected into the HPLC system (typically with a C18 column) under isocratic conditions. A calibration curve is generated by plotting their known logP values against the logarithm of their retention factors (k').[13]
-
Sample Analysis: The test compound, 2-Chloro-5-fluoro-4-(p-tolyl)pyridine, is dissolved in the mobile phase and injected under the identical HPLC conditions.
-
Data Acquisition: The retention time of the test compound is recorded.
-
Calculation: The logP of the test compound is calculated by interpolating its measured retention factor onto the calibration curve generated in step 1.
Trustworthiness & Rationale: The accuracy of this indirect method is highly dependent on the structural similarity between the standard compounds and the test compound.[12] The chosen standards should ideally belong to the same chemical class. The use of an isocratic mobile phase (constant solvent composition) is crucial for a linear relationship between retention and logP.
Acidity/Basicity (pKa)
Scientific Importance: The pKa value defines the pH at which a molecule is 50% ionized. For a pyridine derivative, the pKa refers to the equilibrium of its conjugate acid (the protonated pyridinium ion). This parameter is critical as it dictates the charge state of the molecule in different physiological environments (e.g., stomach pH ~2, blood pH ~7.4), which in turn profoundly affects its solubility, membrane permeability, and ability to bind to its target.
Experimental Protocol 1: Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[14][15][16]
-
Setup: A calibrated pH electrode is immersed in a thermostated vessel containing a precise concentration of the compound dissolved in an appropriate solvent (e.g., water with a co-solvent if solubility is low). The ionic strength is kept constant with a background electrolyte like KCl.[14][17]
-
Titration: A standardized acid (e.g., 0.1 M HCl) is added incrementally to the solution using an automated burette.
-
Data Recording: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Analysis: The resulting titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.[14]
Experimental Protocol 2: NMR Spectroscopy
NMR spectroscopy can also be used to determine pKa by monitoring the change in chemical shifts of specific protons as a function of pH.[18][19][20]
-
Sample Preparation: A series of samples of the compound are prepared in D₂O across a range of pH (or pD) values spanning the expected pKa. An internal standard is included.[18]
-
Spectral Acquisition: ¹H NMR spectra are recorded for each sample.
-
Data Analysis: The chemical shifts of protons on or near the pyridine ring will change as the nitrogen becomes protonated. A plot of chemical shift (δ) versus pH yields a sigmoidal curve.
-
pKa Determination: The pKa is the pH value at the inflection point of this sigmoidal curve, where the observed chemical shift is exactly halfway between the shifts of the fully protonated and the neutral species.[19][20]
Conclusion
2-Chloro-5-fluoro-4-(p-tolyl)pyridine presents a physicochemical profile, based on computational predictions, of a lipophilic (predicted logP ~4.15) and poorly soluble (predicted logS ~-4.43) weak base (predicted pKa ~1.25). These characteristics are critical starting points for any research or development program. However, this guide emphasizes that such predictions must be treated as hypotheses. The true characterization of this molecule relies on rigorous, empirical validation using the standardized, authoritative protocols detailed herein. By systematically applying these methods, researchers can build a reliable and comprehensive data package essential for making informed decisions in drug discovery, process chemistry, and materials science.
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